Product packaging for Levocetirizine-d4 (dihydrochloride)(Cat. No.:)

Levocetirizine-d4 (dihydrochloride)

Cat. No.: B12425942
M. Wt: 465.8 g/mol
InChI Key: PGLIUCLTXOYQMV-JCJXTDEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Labeling of Levocetirizine (B1674955) in Research Applications

The primary reason for deuterating Levocetirizine to create Levocetirizine-d4 is to serve as an ideal internal standard for bioanalytical methods. clearsynth.comacanthusresearch.com In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Levocetirizine) that is added in a known quantity to the sample. biopharmaservices.com

The key advantages of using a deuterated internal standard like Levocetirizine-d4 include:

Similar Chemical Behavior: Levocetirizine-d4 is chemically almost identical to Levocetirizine, meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.com

Mass Difference: The increased mass due to the four deuterium atoms allows the mass spectrometer to easily distinguish between the analyte (Levocetirizine) and the internal standard (Levocetirizine-d4). clearsynth.comacanthusresearch.com This distinction is crucial for accurate quantification. clearsynth.com

Correction for Variability: The internal standard helps to correct for variations that can occur during sample processing and analysis, such as inconsistencies in extraction recovery, injection volume, and matrix effects. clearsynth.combiopharmaservices.com Matrix effects, where other components in a complex sample like plasma interfere with the analysis, can be effectively compensated for. clearsynth.com

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard generally leads to more robust and reliable bioanalytical methods with improved accuracy and precision compared to using a structural analog. scispace.com

Overview of the Research Utility of Levocetirizine-d4 (Dihydrochloride)

The principal application of Levocetirizine-d4 (dihydrochloride) in academic and pharmaceutical research is as an internal standard for the quantitative determination of Levocetirizine in biological matrices such as human plasma. medchemexpress.com This is essential for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of Levocetirizine.

For instance, numerous bioequivalence studies have been conducted to compare different formulations of Levocetirizine. chula.ac.thnih.gov In these studies, a robust and validated bioanalytical method is required to accurately measure the concentration of Levocetirizine in plasma samples from study volunteers over time. Levocetirizine-d4 serves as the ideal internal standard in these liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.gov

The data generated from these studies, which rely on the accurate quantification enabled by Levocetirizine-d4, are critical for regulatory submissions and for ensuring that generic formulations of Levocetirizine perform comparably to the innovator product.

Below is a table summarizing key pharmacokinetic parameters of Levocetirizine that are determined using analytical methods often employing Levocetirizine-d4 as an internal standard.

Pharmacokinetic ParameterValueStudy Population
Cmax (Peak Plasma Concentration) 226.50 ± 49.70 ng/mLHealthy Thai volunteers chula.ac.th
Tmax (Time to Peak Plasma Concentration) 1.00 ± 0.68 hHealthy Thai volunteers chula.ac.th
AUC0-t (Area Under the Curve from time 0 to t) 1564.96 ± 336.29 ng·h/mLHealthy Thai volunteers chula.ac.th
t1/2 (Elimination Half-life) 8.36 ± 3.28 hHealthy Thai volunteers chula.ac.th
Cmax 203.3 ± 42.49 ng/mLHealthy Japanese male subjects nih.gov
AUC0–48 1814.9 ± 304.22 ng·h/mLHealthy Japanese male subjects nih.gov
t1/2 ~7.9 hHealthy Japanese male subjects nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27Cl3N2O3 B12425942 Levocetirizine-d4 (dihydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27Cl3N2O3

Molecular Weight

465.8 g/mol

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1/i14D2,15D2;;

InChI Key

PGLIUCLTXOYQMV-JCJXTDEQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Analytical Applications of Levocetirizine D4 Dihydrochloride in Pharmacological Research

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the goal is to accurately measure the concentration of a drug or its metabolites in a biological matrix, such as plasma or urine. biopharmaservices.com Internal standards are essential in this process as they are added in a known, constant amount to all samples, including calibration standards and quality control samples. biopharmaservices.com They help to correct for variations that can occur during sample preparation and analysis. biopharmaservices.comwuxiapptec.com Stable isotope-labeled (SIL) internal standards, like Levocetirizine-d4, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, in this case, levocetirizine (B1674955). biopharmaservices.comscispace.com This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization in the mass spectrometer, leading to more reliable and reproducible results. biopharmaservices.comscispace.com

Mass Spectrometry-Based Methods (e.g., LC-MS/MS) for Levocetirizine Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs in biological fluids. biopharmaservices.comresearchgate.net In this method, Levocetirizine-d4 is added to plasma samples to serve as an internal standard for the quantification of levocetirizine. mdpi.comspringernature.com The use of a deuterated internal standard is crucial for compensating for potential variability during sample processing and instrumental analysis. biopharmaservices.comspringernature.com

The analysis involves monitoring specific precursor to product ion transitions, known as multiple reaction monitoring (MRM), for both levocetirizine and Levocetirizine-d4. For instance, the transition for levocetirizine is often m/z 389.2 → 201.0, while for Levocetirizine-d4, it is m/z 393.3 → 201.0. mdpi.comspringernature.com The nearly identical fragmentation pattern, with the key difference being the mass of the precursor ion due to the deuterium (B1214612) labeling, allows for highly specific and simultaneous detection. mdpi.comspringernature.com The ratio of the peak area of levocetirizine to the peak area of Levocetirizine-d4 is then used to construct a calibration curve and determine the concentration of levocetirizine in unknown samples. wuxiapptec.com This approach significantly improves the accuracy and precision of the quantification. scispace.com

Several studies have detailed the successful use of deuterated standards in LC-MS/MS methods for levocetirizine. For example, a method for quantifying cetirizine (B192768) (the racemic mixture containing levocetirizine) in human plasma used cetirizine-d4 (B1516633) as an internal standard, achieving robust and reliable results. springernature.com Another study on a long-acting injectable levocetirizine prodrug formulation also utilized levocetirizine-d4 as an internal standard for pharmacokinetic analysis in rat plasma. mdpi.com

Table 1: Exemplary LC-MS/MS Parameters for Levocetirizine Quantification

ParameterLevocetirizineLevocetirizine-d4 (Internal Standard)
Precursor Ion (m/z)389.2393.3
Product Ion (m/z)201.0201.0
Data derived from research on levocetirizine and its deuterated internal standard. mdpi.com

Chromatographic Techniques Enhancing Analytical Precision (e.g., SFC, HPLC)

High-performance liquid chromatography (HPLC) is a fundamental technique for separating and quantifying components in a mixture. japsonline.com When coupled with UV or mass spectrometric detection, HPLC methods are extensively used for the analysis of levocetirizine in pharmaceutical dosage forms and biological fluids. japsonline.comjapsonline.com The inclusion of an internal standard, such as Levocetirizine-d4, is critical for enhancing the precision of these methods by accounting for variations in injection volume and other chromatographic parameters. biopharmaservices.com

In reversed-phase HPLC (RP-HPLC), various C18 columns are commonly employed for the separation of levocetirizine. japsonline.comjapsonline.comjapsonline.com The mobile phase composition is optimized to achieve good resolution and peak shape. For instance, a mixture of acetonitrile (B52724), methanol, and an ammonium (B1175870) acetate (B1210297) buffer is often used. japsonline.comjapsonline.com While many published HPLC methods for levocetirizine use a structurally related compound like fexofenadine (B15129) or losartan (B1675146) potassium as an internal standard, the ideal internal standard remains a stable isotope-labeled version like Levocetirizine-d4. nih.govsemanticscholar.orgnih.gov

Supercritical fluid chromatography (SFC) presents another advanced chromatographic technique. While specific applications of Levocetirizine-d4 in SFC for levocetirizine analysis are less commonly documented in readily available literature, the principles of using an internal standard to improve precision remain the same.

Method Development and Validation in Biological Matrices

The development and validation of bioanalytical methods are crucial to ensure their reliability for intended applications, such as pharmacokinetic studies. researchgate.netnih.gov This process involves optimizing sample preparation and rigorously assessing the method's performance characteristics.

Optimization of Sample Preparation for Complex Matrices

Biological matrices like plasma are complex, containing numerous endogenous components that can interfere with the analysis. nih.govresearchgate.net Therefore, effective sample preparation is essential to extract the analyte of interest and remove potential interferences. Common techniques for levocetirizine analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govsemanticscholar.orgnih.gov

Protein precipitation is a straightforward method where a precipitating agent, such as acetonitrile or trichloroacetic acid, is added to the plasma sample to denature and remove proteins. springernature.comnih.gov Liquid-liquid extraction involves partitioning the analyte from the aqueous plasma into an immiscible organic solvent, like ethyl acetate or dichloromethane (B109758). nih.govsemanticscholar.org The choice of extraction solvent is critical for achieving high recovery of the analyte and the internal standard. nih.gov

For instance, one study optimized an LLE procedure using ethyl acetate for the simultaneous determination of levocetirizine and montelukast (B128269) in human plasma. semanticscholar.org Another method employed cold dichloromethane for the extraction of levocetirizine. nih.gov The use of Levocetirizine-d4 during these optimization steps is vital to ensure that the chosen procedure is equally efficient for both the analyte and the internal standard, thereby correcting for any extraction variability. mdpi.com

Assessment of Assay Sensitivity, Specificity, Precision, and Accuracy

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose. researchgate.netnih.gov This validation process assesses several key parameters as per regulatory guidelines.

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For levocetirizine, reported LLOQs in human plasma using LC-MS/MS are typically in the range of 0.5 to 1.0 ng/mL. nih.govnih.gov

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.net The use of MRM in LC-MS/MS provides a high degree of specificity. nih.govnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. These are assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). semanticscholar.orgnih.gov Regulatory guidelines typically require the precision (%CV) and accuracy (%bias) to be within ±15% (or ±20% at the LLOQ). semanticscholar.orgnih.gov The use of Levocetirizine-d4 as an internal standard is instrumental in achieving the required levels of precision and accuracy. mdpi.comspringernature.com

Table 2: Typical Validation Parameters for Levocetirizine Bioanalytical Methods

ParameterTypical Range/Value
Linearity Range1-500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)0.5 - 1.0 ng/mL
Intra-day and Inter-day Precision (%CV)< 15%
Intra-day and Inter-day Accuracy (%Bias)Within ±15%
Data compiled from various validated bioanalytical methods for levocetirizine. nih.govsemanticscholar.orgnih.gov

Application in Chiral Separation and Enantiomeric Purity Assessment

Levocetirizine is the R-enantiomer of cetirizine. japsonline.com Since enantiomers can have different pharmacological and pharmacokinetic properties, it is often necessary to assess the enantiomeric purity of a single-enantiomer drug formulation. japsonline.com Chiral chromatography, particularly chiral HPLC, is the primary technique used for separating enantiomers. tsijournals.comresearchgate.net

Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, allowing for their separation. tsijournals.commdpi.com Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins, have been used for the chiral separation of cetirizine enantiomers. tsijournals.commdpi.com For example, a method using a protein-based chiral stationary phase successfully resolved levocetirizine and its S-enantiomer, dextrocetirizine. tsijournals.com Another approach utilized a Chiralcel OD-RH column for the separation. tsijournals.com

Furthermore, capillary electrophoresis (CE) with anionic cyclodextrins as chiral selectors has also been employed for the enantioselective determination of levocetirizine and the assessment of its enantiomeric purity in pharmaceutical products. nih.gov

Methodologies for the Resolution of Levocetirizine Enantiomers

The effective separation of levocetirizine from its inactive S-enantiomer, dextrocetirizine, is fundamental for quality control and pharmacological studies. Various analytical techniques have been developed to achieve this chiral resolution, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most prevalent technique for separating cetirizine enantiomers. researchgate.net The success of this method hinges on the use of a Chiral Stationary Phase (CSP) that can differentially interact with the two enantiomers. Several types of CSPs have been successfully employed:

Polysaccharide-based CSPs: Columns such as Chiralpak AD-H and Chiralcel are widely used. researchgate.nettsijournals.com These columns, often coated with derivatives of cellulose or amylose, can achieve effective separation of the enantiomers. For instance, a method using a CHIRALPAK AD-H column with a mobile phase of n-hexane, isobutyl ether, and trifluoroacetic acid yielded a resolution factor of 2.7.

Protein-based CSPs: Columns like the Ultron ES-OVM, which is based on an ovomucoid protein, have demonstrated rapid and efficient separation. tsijournals.com A validated method using an ES-OVM column with a mobile phase of potassium dihydrogen orthophosphate buffer and acetonitrile achieved good resolution (Rs > 1.5) and allowed for the quantification of the R-enantiomer. tsijournals.com

Cyclodextrin-based CSPs: A reversed-phase HPLC method using a column with beta-cyclodextrin (B164692) chemically bonded to silica (B1680970) gel has been shown to effectively separate levocetirizine and its enantiomer. google.com

Capillary Electrophoresis (CE): CE offers an alternative approach, particularly with the use of chiral selectors in the background electrolyte. Anionic cyclodextrins, such as sulfated-β-cyclodextrin (S-β-CD), have been successfully used as chiral selectors. nih.govacademax.com A study demonstrated that a buffer containing 30 mmol/L NaH2PO4 and 20 g/L of S-β-CD could achieve a good enantioseparation of cetirizine. academax.com The use of a diode-array detector (DAD) in conjunction with CE can confirm the spectral purity of the separated enantiomer peaks. nih.gov

The selection of the method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

Interactive Table: HPLC Methods for Levocetirizine Enantiomer Resolution

Chiral Stationary Phase (CSP)Mobile PhaseDetectionResolution (Rs)Reference
CHIRALPAK AD-Hn-hexane-isobutyl ether-trifluoroacetic acid (75:25:0.05)UV 230 nm2.7
Ultron ES-OVM (protein-based)20mM potassium dihydrogen orthophosphate (pH 7.0): Acetonitrile (87:13, v/v)UV 230 nm> 1.5 tsijournals.com
Chiralpak AD-Hn-hexane:2-propanol:Ethanol:Trifluoroacetic acid (70:15:15:0.02, v/v)Not Specified0.96 tsijournals.com
Beta-cyclodextrin bonded silicaInorganic salt buffer system and organic solventNot SpecifiedComplete separation in <25 min google.com

Quantification of Residual S-Enantiomer (Dextrocetirizine) using Deuterated Standards

Ensuring the enantiomeric purity of levocetirizine requires not only separating the dextrocetirizine impurity but also accurately quantifying it at very low levels. The use of stable isotope-labeled internal standards, such as Levocetirizine-d4 (dihydrochloride), is the gold standard for quantitative analysis, especially when coupled with mass spectrometry (LC-MS/MS).

An internal standard is a compound added to a sample in a known amount to aid in the quantification of an analyte. medchemexpress.com Levocetirizine-d4 is an ideal internal standard for the analysis of levocetirizine and its enantiomer because it has nearly identical chemical and physical properties to the analyte (levocetirizine). Its key distinction is a higher mass due to the replacement of four hydrogen atoms with deuterium.

The process for quantifying residual dextrocetirizine typically involves these steps:

A known quantity of Levocetirizine-d4 is added to the levocetirizine sample to be analyzed.

The sample is subjected to a validated chiral separation method, such as one of the HPLC methods described in the previous section, to resolve the levocetirizine, dextrocetirizine, and the Levocetirizine-d4 internal standard.

The column eluent is introduced into a mass spectrometer. The detector is set to monitor the specific mass-to-charge ratios (m/z) for dextrocetirizine (which is the same as levocetirizine) and for the heavier Levocetirizine-d4. For example, the transition mass for levocetirizine has been noted as 389.1–201.1, while a corresponding deuterated standard was 397.2–201.1. nih.gov

By comparing the peak area of the dextrocetirizine to the peak area of the known amount of Levocetirizine-d4, the exact concentration of the dextrocetirizine impurity can be calculated with high precision.

The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies or fluctuations in instrument response. Since the deuterated standard behaves almost identically to the analyte throughout the entire process, any loss or variation experienced by the analyte will also be experienced by the standard, allowing for a highly accurate and reliable ratio-based measurement. This is crucial for meeting the stringent regulatory requirements for enantiomeric purity in pharmaceutical products.

Investigations into Pharmacokinetics and Metabolism Using Levocetirizine D4 Dihydrochloride As a Research Tracer

Preclinical Pharmacokinetic Profiling in In Vitro and Animal Models

In vitro studies are fundamental to characterizing the basic pharmacokinetic properties of a compound before advancing to more complex biological systems. For levocetirizine (B1674955), these studies have revealed key aspects of its absorption and distribution.

Key Findings:

Plasma Protein Binding: Levocetirizine exhibits high plasma protein binding. In one study, the binding of radiolabeled levocetirizine was 96.1% one hour after administration. nih.gov Separate in vitro experiments measuring binding at concentrations from 0.2 µg/mL to 1 µg/mL found a consistent protein binding rate of 94.8% to 95.0%. nih.gov

Blood Cell Association: The compound and its metabolites show very poor association with blood cells. nih.gov The blood-to-plasma ratio ranges from 0.51 to 0.68, indicating that levocetirizine primarily remains within the plasma compartment rather than partitioning into blood cells. nih.gov

Volume of Distribution: The apparent volume of distribution (Vz/F) for levocetirizine is approximately 0.3 L/kg, suggesting that its distribution into tissues is restrictive. nih.govdrugbank.com

Tissue-Specific Effects: Studies on isolated tissues, such as rat tracheal smooth muscle, have been conducted to understand the drug's effects at a local level. In these experiments, levocetirizine at concentrations of 10⁻⁵ M or higher induced slight relaxation in muscle pre-contracted with methacholine (B1211447) and could inhibit contractions caused by electrical field stimulation. nih.gov

ParameterFindingSource(s)
Plasma Protein Binding (In Vitro) 94.8% to 95.0% nih.gov
Blood-to-Plasma Ratio 0.51 to 0.68 nih.gov
Apparent Volume of Distribution ~0.3 L/kg nih.govdrugbank.com

Investigations using isolated enzyme systems, particularly human liver microsomes containing cytochrome P450 (CYP) enzymes, are crucial for identifying potential drug-drug interactions and primary metabolic pathways.

Key Findings:

Low Metabolic Profile: Levocetirizine is characterized as a poorly metabolized drug. nih.govdrugbank.com Studies show that it is not a significant inhibitor of major CYP enzymes, including 1A2, 2C9, 2C19, 2A1, 2D6, 2E1, and 3A4. fda.gov

No Enzyme Induction: The compound does not induce the activity of CYP enzymes 1A2, 2C9, and 3A4, or the enzyme UGT1A1. fda.gov This low potential for both inhibition and induction suggests that levocetirizine is unlikely to be the cause or subject of significant metabolic drug interactions. fda.gov

Primary Metabolic Pathways: Despite its low metabolic rate, several metabolic pathways have been identified. The main routes of transformation are various forms of oxidation (including hydroxylation, O-dealkylation, N-oxidation, and N-dealkylation) and conjugation reactions with glucuronic acid, taurine (B1682933), and glutathione (B108866) (leading to mercapturic acids). nih.gov The primary human metabolite is the O-dealkylated derivative. fda.gov

Animal models provide the first look at the complete absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a whole living organism.

Key Findings:

Excretion Pathways: In animal models, the parent compound of cetirizine (B192768), hydroxyzine (B1673990), and its metabolites are primarily eliminated in the feces through biliary excretion. wikipedia.org In rats, less than 2% of a hydroxyzine dose is excreted unchanged. wikipedia.org

Chiral Stability: Preclinical animal studies have demonstrated no evidence of chiral inversion, meaning the R-enantiomer (levocetirizine) does not convert to the S-enantiomer (dextrocetirizine). nih.gov This finding is consistent with results from human studies. nih.gov

Immune Response Models: In a study using BALB/c mice immunized with ragweed pollen, orally administered cetirizine was shown to decrease neutrophilia and eosinophilia induced by the allergen challenge, demonstrating its activity in a relevant disease model. invivochem.cn

Identification and Characterization of Levocetirizine Metabolites

The use of deuterated tracers like Levocetirizine-d4 is instrumental in the precise identification and quantification of metabolites, distinguishing them from endogenous compounds in complex biological matrices.

The substitution of hydrogen with deuterium (B1214612) at specific molecular positions can slow the rate of metabolic reactions at those sites. nih.gov This "metabolic switching" can cause the drug to be metabolized through alternative pathways, helping researchers to identify minor or secondary metabolic routes that might otherwise be overlooked. juniperpublishers.comosti.gov

Key Findings:

Oxidation: This involves hydroxylation, O-dealkylation, N-oxidation, and N-dealkylation. nih.gov The primary metabolite, formed via O-dealkylation, could be detected and quantified in the plasma of some subjects. fda.gov

Conjugation: The molecule can also undergo conjugation with taurine and glutathione, the latter leading to the formation of mercapturic acid derivatives. nih.gov

Chiral Inversion: Studies have investigated the potential for levocetirizine (the R-form) to convert to dextrocetirizine (the S-form). While some urine samples and plasma samples after prolonged treatment showed measurable levels of dextrocetirizine, this conversion is not considered significant. fda.gov

Quantitative analysis provides precise data on how much of a drug is eliminated unchanged versus how much is converted into metabolites. Levocetirizine-d4 is used as an internal standard to ensure the accuracy of these measurements. nih.gov

Key Findings:

Predominantly Unchanged Excretion: The vast majority of an oral levocetirizine dose is eliminated as the unchanged parent compound. nih.govfda.gov Over a 168-hour period, a mean of 85.4% of the dose is recovered in the urine and 12.9% in the feces. nih.govfda.gov

Low Metabolite Excretion: Metabolites constitute a very small portion of the excreted dose. Over a 48-hour period, metabolites accounted for only about 4.5% of the dose in urine and 1% in feces. fda.gov

Minor Metabolites: At least 13 minor metabolites have been detected in urine, but collectively they represented only 2.4% of the administered dose after 48 hours. nih.gov

Primary Metabolite Plasma Levels: The main metabolite, an O-dealkylated derivative, was found in plasma at very low concentrations after a single dose (Cmax of 3 to 11 ng/mL). fda.gov Due to a long half-life, its concentration increased at steady state, with Cmax values ranging from 11 to 47 ng/mL. fda.gov

Excretion RouteUnchanged Levocetirizine (% of Dose)Metabolites (% of Dose)Total Recovery (% of Dose)Source(s)
Urine 85.4%~4.5% (at 48h)85.4% (at 168h) nih.govfda.gov
Feces 12.9%~1% (at 48h)12.9% (at 168h) nih.govfda.gov

Evaluation of Isotope Effects on Metabolic Clearance

Levocetirizine-d4 (dihydrochloride) is the deuterium-labeled form of levocetirizine, a second-generation antihistamine. bibo.health Stable isotope-labeled compounds like Levocetirizine-d4 are primarily synthesized for use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy of pharmacokinetic measurements of the parent drug. While Levocetirizine-d4 serves as a crucial tool in these studies, published research specifically investigating the kinetic isotope effect of its deuterium substitution on its own metabolic profile is not available.

The theoretical basis for such an investigation lies in the kinetic isotope effect (KIE), a well-established phenomenon where the substitution of an atom with its heavier isotope can lead to a slower rate of chemical reactions. bioscientia.de In pharmacology, this is most relevant for reactions involving the breaking of a carbon-hydrogen (C-H) bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes. exlibrisgroup.comnih.gov Replacing a hydrogen atom with a deuterium atom at a metabolic site creates a stronger carbon-deuterium (C-D) bond, which can slow the rate of enzymatic cleavage, potentially altering the drug's metabolic clearance and pharmacokinetic profile. bioscientia.deresearchgate.net

Impact of Deuterium Substitution on Cytochrome P450-Mediated Metabolism

Levocetirizine itself undergoes very limited metabolism in humans, with less than 14% of an administered dose being metabolized. fda.govnih.gov The primary route of elimination is renal excretion of the unchanged drug. nih.govnih.gov The minor metabolic pathways that do exist include aromatic oxidation, O- and N-dealkylation, and taurine conjugation. nih.gov In vitro studies have identified that dealkylation pathways are mainly mediated by CYP3A4, while aromatic oxidation involves multiple and/or yet-to-be-identified CYP isoforms. nih.gov Given this low extent of metabolism, levocetirizine is considered to have a low potential for clinically significant metabolic drug-drug interactions. fda.gov

There is a lack of specific published studies examining the direct impact of deuterium substitution on the CYP450-mediated metabolism of Levocetirizine-d4. Theoretically, if deuterium atoms were placed at the sites of metabolic oxidation or dealkylation on the levocetirizine molecule, a KIE could be observed. This would manifest as a decreased rate of formation of the corresponding metabolites by CYP enzymes. However, without experimental data from in vitro studies using human liver microsomes or recombinant CYP enzymes to compare the metabolism of levocetirizine and Levocetirizine-d4, any discussion on the specific impact remains speculative. The complexity of predicting such effects is high, as the outcome depends on which step in the enzymatic reaction is rate-limiting. exlibrisgroup.com

Potential for Altered Half-life and Clearance in Preclinical Models

The substitution of hydrogen with deuterium can potentially prolong a drug's elimination half-life (t½) and reduce its clearance, provided that metabolism is a significant route of elimination and that the deuterated site is involved in the rate-limiting metabolic step. bioscientia.de

Preclinical pharmacokinetic data for standard, non-deuterated levocetirizine is available from studies in rats. One study reported the following pharmacokinetic parameters after oral administration of a levocetirizine-containing film to Sprague-Dawley rats. nih.gov

Pharmacokinetic Parameters of Levocetirizine in Rats (Film Formulation)
ParameterValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)237.16 ± 19.87 ng/mL
Tmax (Time to Cmax)30 minutes
AUC0-t (Area Under the Curve)452.03 ± 43.68 ng·h/mL
t1/2 (Elimination Half-life)1.536 ± 0.118 h
Kel (Elimination Rate Constant)0.453 ± 0.0519 h-1

However, there are no published preclinical studies that provide a direct comparison of the half-life and clearance of Levocetirizine-d4 (dihydrochloride) against its non-deuterated counterpart. While preclinical toxicity studies in rats and dogs have compared levocetirizine with its racemic parent, cetirizine, they did not include a deuterated arm. fda.govfda.gov Therefore, it is not possible to definitively state whether the deuterium substitution in Levocetirizine-d4 results in an altered half-life or clearance in preclinical models based on current scientific literature. Any such effect would depend on the significance of metabolic clearance in the specific preclinical species and the position of the deuterium atoms. nih.gov

Preclinical Pharmacological Research and Mechanistic Studies of Levocetirizine

In Vitro Receptor Binding and Functional Assays

Levocetirizine (B1674955), the active R-enantiomer of cetirizine (B192768), demonstrates a potent and selective antagonism of peripheral H1-receptors. geneesmiddeleninformatiebank.nl In vitro binding studies are crucial for determining the affinity and selectivity of a compound for its target receptor. For Levocetirizine, these assays typically employ radiolabeled ligands, such as [3H]mepyramine, to compete for binding sites on human H1 receptors, often expressed in cell lines like Chinese Hamster Ovary (CHO) cells. nih.govucl.ac.bemdpi.com

Competition experiments have shown that Levocetirizine binds with high affinity to human H1 histamine receptors. nih.govucl.ac.be Its affinity is approximately twofold higher than that of its parent compound, cetirizine, and significantly greater than its S-enantiomer, (S)-cetirizine. geneesmiddeleninformatiebank.nlnih.govucl.ac.be This stereoselectivity underscores the specific interaction between Levocetirizine and the H1 receptor. nih.govucl.ac.be

The selectivity of Levocetirizine for the H1 receptor is a key characteristic. Studies have shown it to be over 600-fold more selective for the H1 receptor compared to a wide panel of other receptors and ion channels, minimizing the potential for off-target effects. nih.govucl.ac.be After a single administration, Levocetirizine achieves a high receptor occupancy, reaching 90% at 4 hours and maintaining 57% occupancy at 24 hours. geneesmiddeleninformatiebank.nl

Table 1: H1 Receptor Binding Affinity (Ki) of Cetirizine Enantiomers
CompoundKi Value (nmol/l)
Levocetirizine3.2 geneesmiddeleninformatiebank.nl
Cetirizine6.3 geneesmiddeleninformatiebank.nl
(S)-cetirizine~100 nih.govucl.ac.be

At the molecular level, Levocetirizine's interaction with the H1 receptor is complex. While binding studies indicate a competitive interaction with histamine, functional studies in isolated organs suggest a noncompetitive profile. nih.govucl.ac.be This discrepancy is explained by Levocetirizine's binding kinetics; it dissociates very slowly from the H1 receptor, with a half-life of approximately 115 to 142 minutes. geneesmiddeleninformatiebank.nlnih.gov This slow dissociation rate leads to a "pseudo-irreversible" antagonism in functional assays, providing a long duration of action. nih.gov

Further investigation into the molecular interactions has identified key amino acid residues within the H1 receptor that are crucial for binding. The carboxylic acid group of Levocetirizine is thought to form a salt bridge with the Lysine-191 (Lys191) residue in the fifth transmembrane domain of the receptor. nih.govmdpi.comnih.gov Mutation of this residue to alanine significantly reduces the binding affinity of Levocetirizine and shortens its dissociation half-time from 142 to 13 minutes, highlighting the importance of this electrostatic interaction. nih.govucl.ac.be

Additionally, Levocetirizine functions as an inverse agonist rather than a neutral antagonist. nih.govnih.govwikipedia.orgwikipedia.org Histamine H1 receptors possess constitutive activity, meaning they can signal even in the absence of an agonist. nih.gov Levocetirizine stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the baseline receptor activity. nih.gov

Cellular and Molecular Pathway Investigations

In vitro functional assays have confirmed Levocetirizine's ability to counteract histamine-mediated cellular responses. In studies using precision-cut lung slices from rabbits, Levocetirizine effectively inhibited histamine-induced contraction of isolated bronchioles. alspi.comkarger.comnih.gov It induced both a rightward shift in the histamine concentration-response curve and a decrease in the maximal contraction amplitude, consistent with its pseudo-irreversible antagonism. karger.comnih.gov Similar inhibitory effects on tracheal smooth muscle contraction have been observed in isolated rat tracheas. nih.gov

The antagonism of H1 receptors by Levocetirizine also prevents other histamine-induced effects, such as increased vascular permeability. ifp.kiev.ua By blocking the H1 receptor, Levocetirizine inhibits the signaling cascade that leads to endothelial cell contraction and the subsequent increase in permeability of the vascular endothelium.

Table 2: Effect of Levocetirizine on Histamine-Induced Bronchiole Contraction
CompoundEffect on Histamine Response CurvepA2 / pD'2 Values
MepyramineShift to the right, no decrease in max amplitudepA2: 8.2 karger.comnih.gov
Levocetirizine (0.03–0.1 µmol/l)Shift to the right and decrease in max amplitudepA2: 7.9, pD'2: 7.0 karger.comnih.gov

Beyond its primary role as an H1 receptor antagonist, Levocetirizine exhibits several anti-inflammatory properties in cellular models, some of which may not be directly linked to H1-receptor blockade. nih.gov These effects are observed at clinically relevant concentrations. nih.govnih.gov

Studies have shown that Levocetirizine can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) on nasal polyp-derived fibroblasts that have been stimulated by histamine. nih.govnih.gov It also inhibits eosinophil adhesion to VCAM-1 under flow conditions, a crucial step in the inflammatory cascade of allergic reactions. nih.govnih.gov Furthermore, Levocetirizine has been found to modulate the release of pro-inflammatory chemokines and inhibit the production of eotaxin by endothelial cells. nih.gov

In other cellular models, Levocetirizine has been shown to reduce the number of eosinophils and activated pro-inflammatory T cells. researchgate.netresearchgate.net It can also suppress the production of periostin, an extracellular matrix protein involved in allergic inflammation, from nasal epithelial cells stimulated with IL-4. nii.ac.jp These findings suggest that Levocetirizine's therapeutic benefit may be enhanced by these broader anti-inflammatory activities. nih.gov

Preclinical Drug-Drug Interaction Potential using In Vitro Enzyme Systems

Levocetirizine has a low potential for drug-drug interactions, primarily because it undergoes minimal metabolism. geneesmiddeleninformatiebank.nlwikipedia.orgnih.gov In humans, less than 14% of a dose is metabolized, with the majority (over 85%) being excreted as the unchanged parent compound. geneesmiddeleninformatiebank.nlnih.govresearchgate.net The limited metabolism that does occur involves pathways such as oxidation and conjugation. nih.govresearchgate.net

The primary cytochrome P450 enzyme involved in the minimal metabolism of Levocetirizine is CYP3A4. wikipedia.org Given that the extent of metabolism is very low, clinically significant interactions resulting from the inhibition or induction of metabolic enzymes are considered unlikely. geneesmiddeleninformatiebank.nl

In vitro studies have explored specific interactions. For example, one study investigated the in vitro interaction between Levocetirizine dihydrochloride and diclofenac sodium, finding evidence of ion-pair formation, hydrogen bonding, and charge-transfer interactions in an aqueous solution. semanticscholar.orgnih.gov Another in vitro availability study suggested the formation of a charge-transfer complex with atenolol, leading the authors to recommend avoiding co-administration. davidpublisher.com However, the clinical relevance of these in vitro findings requires further investigation, as Levocetirizine is generally considered to have a favorable drug interaction profile. nih.gov

Assessment of Levocetirizine-Mediated Inhibition or Induction of Drug-Metabolizing Enzymes

The potential for a drug to alter the metabolism of co-administered therapies is a critical aspect of preclinical evaluation. This is primarily assessed by investigating its ability to inhibit or induce key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. Induction can lead to sub-therapeutic levels of other drugs, while inhibition can cause increased exposure and potential toxicity researchgate.netfocusontoxpath.comfocusontoxpath.com.

In vitro studies using human liver microsomes have been conducted to determine the inhibitory potential of cetirizine, the racemic parent compound of levocetirizine. Research comparing cetirizine to other second-generation antihistamines found that cetirizine demonstrated no inhibitory effect on the major CYP isoenzymes responsible for the metabolism of most clinical drugs nih.gov. This lack of interaction suggests a low likelihood of clinically significant drug-drug interactions mediated by these enzymes semanticscholar.org. Levocetirizine itself is poorly metabolized, with the majority of the drug being excreted unchanged nih.govdrugbank.com. This limited metabolism further reduces the potential for it to interfere with the enzymatic processing of other compounds.

The findings from these in vitro assessments are summarized in the table below.

Table 1: In Vitro Assessment of Cetirizine's Inhibitory Effect on Human CYP Enzymes
EnzymeMarker Activity StudiedResult
CYP1A2Data not specifiedNo effect observed nih.gov
CYP2C9Tolbutamide hydroxylationNo effect observed nih.gov
CYP2C19(S)-mephenytoin 4-hydroxylationNo effect observed nih.gov
CYP2D6Dextromethorphan O-demethylationNo effect observed nih.gov
CYP3A4Testosterone 6β-hydroxylationNo effect observed nih.gov

Investigation of Transporter-Mediated Interactions in Cellular Assays

Beyond enzymatic metabolism, drug transporters play a crucial role in a compound's absorption, distribution, and elimination. Preclinical cellular assays are used to investigate whether a drug is a substrate or inhibitor of key transporters, such as P-glycoprotein (P-gp) or organic anion transporters (OATs).

Studies have identified Levocetirizine as a substrate for the human organic anion transporter 4 (OAT4), which may be involved in its renal handling drugbank.comresearchgate.net.

Furthermore, research has focused on the interaction of cetirizine with the efflux transporter P-glycoprotein (P-gp), which is known to limit the absorption of many drugs nih.gov. In vitro and in situ studies have demonstrated that cetirizine can act as a P-gp inhibitor nih.govnih.gov. This inhibition could potentially increase the bioavailability of co-administered drugs that are P-gp substrates nih.govpharmaexcipients.com.

One study utilized Caco-2 cells, a model for the intestinal barrier, to assess P-gp function. The results showed that cetirizine treatment significantly increased the intracellular concentration of Rhodamine-123, a known P-gp substrate. An in situ rat intestinal perfusion study further confirmed these findings, showing that cetirizine significantly increased the intestinal permeability of digoxin, another P-gp substrate nih.govnih.gov. The P-gp inhibitory effect was observed to be dose-dependent nih.gov.

The key findings from these transporter interaction studies are detailed below.

Table 2: Cellular Assays of Cetirizine's Interaction with P-glycoprotein (P-gp)
Assay TypeModelP-gp SubstrateKey Finding
In Vitro Efflux AssayCaco-2 cellsRhodamine-123Cetirizine (100 µM) significantly increased intracellular Rhodamine-123 concentration by 1.8-fold compared to control nih.gov.
In Situ PermeabilityRat single-pass intestinal perfusionDigoxinCetirizine significantly increased the effective permeability (Peff) of digoxin at concentrations of 10 µM and 100 µM nih.gov.

Role of Levocetirizine D4 Dihydrochloride in Drug Discovery and Development Research

Applications in Early-Stage Drug Candidate Screening and Profiling

In the initial phases of drug discovery, researchers screen vast libraries of chemical compounds to identify potential drug candidates. This high-throughput screening process relies on robust and reliable analytical methods to quantify the parent compound and its metabolites in various biological matrices. Levocetirizine-d4 (dihydrochloride) plays a crucial role as an internal standard in these assays. aptochem.comclearsynth.com

The use of a stable isotope-labeled internal standard like Levocetirizine-d4 is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com It allows for the accurate quantification of the non-labeled drug candidate by correcting for variability that can occur during sample preparation, such as extraction, and during the analytical measurement itself, including injection volume and ionization efficiency in the mass spectrometer. aptochem.com This ensures that the data generated during screening is of high quality, enabling researchers to make informed decisions about which compounds to advance in the development pipeline.

Facilitating Lead Optimization through Comprehensive ADME Research

Once promising lead compounds are identified, they undergo a rigorous process of lead optimization to improve their pharmacological and pharmacokinetic properties. conceptlifesciences.comcriver.com A critical aspect of this phase is the comprehensive study of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. nih.gov Levocetirizine-d4 (dihydrochloride) is instrumental in these ADME studies, again serving as an internal standard for the accurate measurement of the parent drug and its metabolites in various biological samples. kcasbio.com

The data generated from these studies, which are made more reliable by the use of deuterated standards, help medicinal chemists understand the structure-activity relationship (SAR) and the structure-property relationship (SPR). conceptlifesciences.com This knowledge allows for the targeted modification of the lead compound to enhance desirable properties, such as improved oral bioavailability or a more favorable metabolic profile, while minimizing undesirable characteristics. The use of a stable isotope-labeled internal standard during this iterative process of design, synthesis, and testing is crucial for generating the high-quality data needed to guide these modifications effectively. conceptlifesciences.comaltasciences.com

Application of Levocetirizine-d4 in ADME Research Description
Absorption Studies Used as an internal standard to accurately quantify the concentration of the test compound in plasma or other biological fluids after administration, helping to determine the rate and extent of absorption.
Distribution Studies Enables precise measurement of the drug candidate in various tissues and organs, providing insights into its distribution throughout the body.
Metabolism Studies Facilitates the identification and quantification of metabolites by serving as a stable reference point in complex biological matrices.
Excretion Studies Allows for the accurate determination of the rate and routes of elimination of the drug candidate and its metabolites from the body, typically in urine and feces.

Contribution to Understanding Drug Disposition and Disposition Pathways in Preclinical Contexts

Before a drug candidate can be tested in humans, its disposition, or how the body processes it, must be thoroughly understood in preclinical animal models. altasciences.com Levocetirizine-d4 (dihydrochloride) plays a vital role in these in vivo studies by enabling the precise quantification of the investigational drug in various biological samples. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.